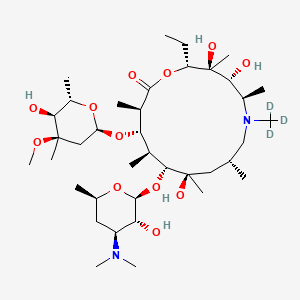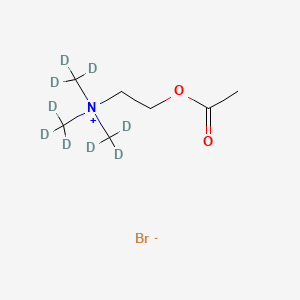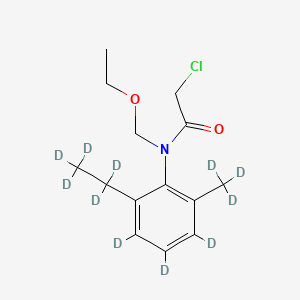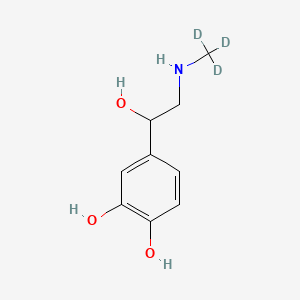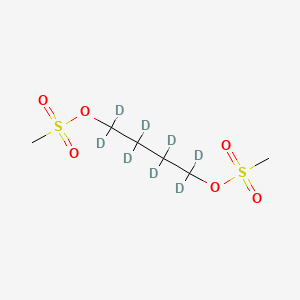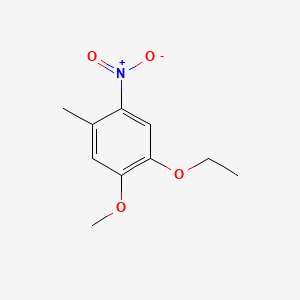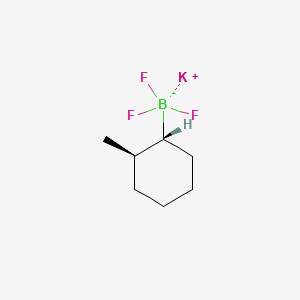
1-(3-甲基喹喔啉-2-基)乙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of “1-(3-Methylquinoxalin-2-YL)ethanol” involves alkylation of 3-methylquinoxalin-2(1H)-one with ethyl 2-bromopropanoate . This process affords a mixture of O-alkylated and N-alkylated 3-methylquinoxaline .Molecular Structure Analysis
The molecular structure of “1-(3-Methylquinoxalin-2-YL)ethanol” is represented by the linear formula C11H10N2O . The InChI code for this compound is 1S/C11H10N2O/c1-7-11(8(2)14)13-10-6-4-3-5-9(10)12-7/h3-6H,1-2H3 .Physical And Chemical Properties Analysis
The physical form of “1-(3-Methylquinoxalin-2-YL)ethanol” is solid . Its molecular weight is 186.21 . More detailed physical and chemical properties are not available in the search results.科学研究应用
实验和理论研究
对喹喔啉衍生物的研究,包括与 1-(3-甲基喹喔啉-2-基)乙醇结构相似的化合物,证明了它们具有重要的生物活性,促进了化学和制药科学的进步。例如,通过 X 射线衍射和紫外可见吸收光谱等实验方法以及理论 DFT 计算对 1-乙基-3-甲基喹喔啉-2-硫酮的研究阐明了该化合物的稳定构象和溶剂化效应。这项研究通过深入了解喹喔啉衍生物的分子相互作用和电荷转移机制,强调了它们在生物医学应用中的潜力 (Benallal 等人,2020)。
有机合成和反应机理
喹喔啉衍生物因其在有机合成中的多功能性而受到探索。为从 1-(2-甲基-4-苯基喹啉-3-基)乙酮和乙醇合成抗-α,β-环氧酮而开发的一种有效方法展示了喹喔啉化合物在氧化条件下的反应适应性。该方法通过溴化和羟醛缩合级联反应,提供了一种合成复杂分子结构的途径,突出了喹喔啉衍生物在促进有机转化中的作用 (Chauhan 等人,2017)。
药物合成中的超临界流体
使用超临界乙醇作为合成 2-甲基-4-羟基喹啉等药物中间体的溶剂展示了绿色化学应用的潜力。这种方法突出了在高温条件下使用乙醇的效率,以实现快速合成,同时最大程度地减少药物生产过程对环境的影响 (Takebayashi 等人,2016)。
用于手性醇生产的生物催化
使用胡萝卜等生物催化剂将喹喔啉酮不对称生物还原为对映体纯的醇突出了合成手性醇的环保方法。该方法不仅提供了一种获得光学纯化合物的可持续途径,还展示了喹喔啉衍生物在生产具有特定手性构型的药物分子中的药物相关性 (Meshram 等人,2019)。
在传感器技术中的应用
喹喔啉衍生物被用于选择性化学传感器的开发,例如合成用于 Eu3+ 检测的新型化合物。这项研究证明了喹喔啉基化合物在环境和医学应用中的效用,其独特的电子特性促进了高特异性和高效的金属离子检测 (Qiu, 2012)。
安全和危害
The safety data sheet for “1-(3-Methylquinoxalin-2-YL)ethanol” suggests that it should be handled with care to avoid dust formation and contact with skin and eyes . In case of accidental release, it is advised to ensure adequate ventilation, use personal protective equipment, and avoid letting the chemical enter drains .
未来方向
Quinoxalin-2(1H)-ones, including “1-(3-Methylquinoxalin-2-YL)ethanol”, have attracted great interest due to their wide applications in pharmaceutical and materials fields . Future development of heterogeneous catalytic reactions of quinoxalin-2(1H)-ones includes the construction of C-B/Si/P/R F /X/Se bonds by heterogeneous catalytic reactions, the enrichment of heterogeneous catalysts such as metal oxides, graphene-based composites, doped metal nanoparticles, and molecular sieve-based porous materials, asymmetric synthesis, and other areas .
作用机制
Target of Action
The primary targets of 1-(3-Methylquinoxalin-2-YL)ethanol are vascular endothelial growth factor receptors (VEGFRs) . VEGFRs, particularly VEGFR-2, play a crucial role in angiogenesis, which is the formation of new blood vessels from pre-existing ones . This process is essential in various physiological and pathological conditions, including cancer .
Mode of Action
1-(3-Methylquinoxalin-2-YL)ethanol interacts with its targets by inhibiting the autophosphorylation and dimerization processes of the receptor . This inhibition blocks the signaling pathway, leading to the suppression of tumor growth . The compound’s mode of action is similar to that of other VEGFR-2 inhibitors .
Biochemical Pathways
The compound affects the VEGFR-2 signaling pathway, which is up-regulated at specific phases of cancer to support tumor proliferation and expansion . By inhibiting this pathway, the compound can suppress tumor growth .
Pharmacokinetics
In silico admet (absorption, distribution, metabolism, excretion, and toxicity) studies suggest that most of the synthesized members of this compound class have acceptable values of drug-likeness .
Result of Action
The compound demonstrates significant antiproliferative effects against human cancer cell lines, such as MCF-7 and HepG-2 . It induces cell apoptosis and arrests the cell cycle in the G2/M phase . The results also show an upregulation in caspase-3 and caspase-9 levels, and an improvement in the Bax/Bcl-2 ratio by more than 10-fold .
生化分析
Biochemical Properties
The biochemical properties of 1-(3-Methylquinoxalin-2-YL)ethanol are not fully understood due to the limited research available. It is known that quinoxaline derivatives, such as 1-(3-Methylquinoxalin-2-YL)ethanol, have been synthesized and evaluated for their expected antimicrobial activity . These compounds showed potent antibacterial and antifungal activities against the tested strains of bacteria and fungi .
Cellular Effects
The cellular effects of 1-(3-Methylquinoxalin-2-YL)ethanol are currently unknown due to the lack of specific studies on this compound. It is known that quinoxaline derivatives have shown significant antiproliferative activities against two human cancer cell lines, MCF-7 and HepG-2 .
Molecular Mechanism
The molecular mechanism of action of 1-(3-Methylquinoxalin-2-YL)ethanol is not well-studied. It is known that quinoxaline derivatives can occupy the adenine region in the ATP binding pocket . This suggests that 1-(3-Methylquinoxalin-2-YL)ethanol may interact with biomolecules and potentially inhibit or activate enzymes, leading to changes in gene expression.
属性
IUPAC Name |
1-(3-methylquinoxalin-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-11(8(2)14)13-10-6-4-3-5-9(10)12-7/h3-6,8,14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGWWPQTCFVNAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679191 |
Source


|
| Record name | 1-(3-Methylquinoxalin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104217-24-5 |
Source


|
| Record name | α,3-Dimethyl-2-quinoxalinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104217-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methylquinoxalin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

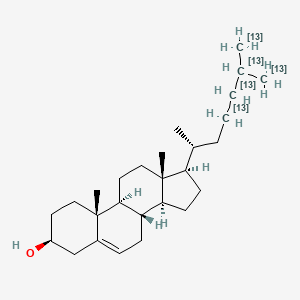

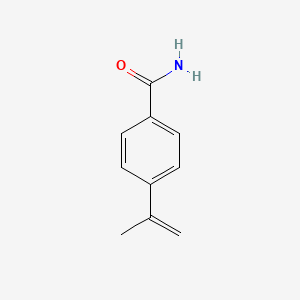
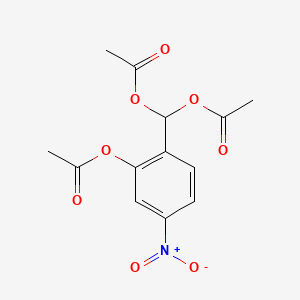
![3-[amino-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile](/img/structure/B562960.png)
